molecular formula C8H16ClNO B13557130 (Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride

(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride

Katalognummer: B13557130
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: CDLVSEJMAOXKPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{hexahydro-2H-cyclopenta[b]furan-6a-yl}methanamine hydrochloride is a chemical compound with a unique structure that includes a hexahydrocyclopenta[b]furan ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {hexahydro-2H-cyclopenta[b]furan-6a-yl}methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a furan derivative, followed by the introduction of a methanamine group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

{hexahydro-2H-cyclopenta[b]furan-6a-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

{hexahydro-2H-cyclopenta[b]furan-6a-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of {hexahydro-2H-cyclopenta[b]furan-6a-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • {hexahydro-2H-cyclopenta[b]furan-6a-yl}methanol
  • {hexahydro-2H-cyclopenta[b]furan-6a-yl}methanoic acid

Uniqueness

{hexahydro-2H-cyclopenta[b]furan-6a-yl}methanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties.

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-6-8-4-1-2-7(8)3-5-10-8;/h7H,1-6,9H2;1H

InChI-Schlüssel

CDLVSEJMAOXKPD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCOC2(C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.